Cannabigerolic acid

Descripción general

Descripción

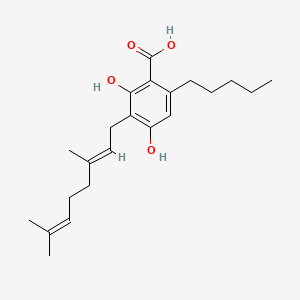

El ácido cannabigerolic es un cannabinoide no psicoactivo que se encuentra en la planta Cannabis sativa. Es la forma ácida del cannabigerol y sirve como precursor de otros cannabinoides, como el ácido tetrahidrocannabinolic, el ácido cannabidiolic y el ácido cannabichromenic . El ácido cannabigerolic es un ácido dihidroxibenzoico y ácido olivetolic en el que el hidrógeno en la posición 3 es sustituido por un grupo geranilo . Es un compuesto clave en la biosíntesis de cannabinoides y tiene propiedades farmacológicas emergentes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido cannabigerolic se sintetiza en la planta Cannabis sativa a través de una interacción química entre el ácido olivetolic y el pirofosfato de geranilo . Esta reacción enzimática implica la alquilación del ácido olivetolic en presencia de pirofosfato de geranilo .

Métodos de Producción Industrial: La producción industrial de ácido cannabigerolic se puede lograr a través de una plataforma de biología sintética utilizando células de Escherichia coli. Esto implica la identificación y reutilización de la preniltransferasa aromática, que, cuando se acopla con enzimas nativas de Cannabis sativa, puede formar un sistema de producción de Escherichia coli para el ácido cannabigerolic en lisados celulares y cannabigerol en células completas .

Análisis De Reacciones Químicas

Key Enzymatic Pathways:

Decarboxylation Reactions

CBGA undergoes thermal decarboxylation to form cannabigerol (CBG), a reaction accelerated by heat. At 110–120°C , complete decarboxylation occurs within 30–45 minutes , while room-temperature conversion takes weeks . Acidic conditions (e.g., p-toluenesulfonic acid) further catalyze this process, achieving >90% CBG yield in synthetic setups .

Decarboxylation Kinetics:

| Temperature (°C) | Timeframe | Conversion Efficiency | Catalyst |

|---|---|---|---|

| 20 | 14 days | 10–15% | None |

| 110 | 45 minutes | 95–100% | Heat |

| 20 | 14 hours | 85–90% | p-TsOH (0.5 eq) |

Metabolic Pathways

In mammalian systems, CBGA is metabolized by cytochrome P450 enzymes (e.g., CYP2J2) into hydroxylated derivatives. Dominant metabolites include 8′-hydroxy-CBG and 4″-hydroxy-CBG , with species-specific variations in metabolite ratios .

Species-Specific Metabolism:

| Species | Primary Metabolite | Secondary Metabolite |

|---|---|---|

| Mice | 8′-Hydroxy-CBG | Epoxides at terminal bonds |

| Guinea pigs | 3″-Hydroxy-CBG | 4″-Hydroxy-CBG |

| Rats | 8′-Hydroxy-CBG | Pentyl-chain hydroxylates |

Stability and Degradation

CBGA is stable in acidic environments but degrades under prolonged heat or UV exposure. Raman spectroscopy identifies OH-stretching vibrations (3200–3600 cm⁻¹) as markers of structural integrity, with DFT simulations confirming agreement between experimental and theoretical spectra .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Cancer Treatment

CBGA has shown promise as a therapeutic agent in cancer treatment. It is particularly noted for its ability to inhibit the TRPM7 ion channel, which plays a crucial role in cancer cell proliferation and survival. Studies indicate that CBGA suppresses TRPM7 activity more effectively than other cannabinoids, suggesting its potential utility in treating cancers where TRPM7 is implicated, such as breast and kidney cancers . Furthermore, CBGA exhibits anti-tumoral properties by reducing inflammation and oxidative stress within tumor microenvironments .

2. Neurological Disorders

CBGA has been investigated for its effects on epilepsy and neurodegenerative diseases. In preclinical models, CBGA demonstrated anticonvulsant properties, particularly potent against hyperthermia-induced seizures in mouse models of Dravet syndrome. It was found to enhance the efficacy of existing anticonvulsant medications like clobazam . Additionally, CBGA's neuroprotective effects have been observed in models of Parkinson's disease, where it helps mitigate neuroinflammation and oxidative damage .

3. Metabolic Disorders

Research indicates that CBGA acts as a dual agonist for PPARα and PPARγ receptors, which are crucial in regulating lipid metabolism and glucose homeostasis. This property positions CBGA as a potential candidate for treating metabolic disorders such as diabetes and dyslipidemia . Its ability to modulate metabolic pathways could lead to innovative therapeutic strategies for managing obesity-related conditions.

Antiviral Properties

Recent studies have revealed that CBGA can inhibit the entry of SARS-CoV-2 into human cells by binding to the virus's spike protein. This mechanism suggests that CBGA may serve as a preventive or therapeutic agent against COVID-19, especially given its long history of safe use in humans . The implications of this finding are significant, considering the ongoing search for effective treatments against viral infections.

Antioxidant and Anti-inflammatory Effects

CBGA exhibits strong antioxidant properties comparable to vitamin E, making it effective in reducing oxidative stress. This activity is particularly beneficial in conditions characterized by chronic inflammation, such as autoimmune diseases and neurodegenerative disorders . By modulating inflammatory pathways, CBGA may help alleviate symptoms associated with these conditions.

Summary of Applications

Case Studies

- Cancer Treatment Study : A study involving murine models demonstrated that administration of CBGA significantly reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of TRPM7 channels, leading to decreased tumor cell viability .

- Epilepsy Model : In a study using Scn1a +/- mice, CBGA was shown to reduce seizure frequency significantly when combined with clobazam. This combination therapy offers a promising avenue for enhancing seizure control in patients with refractory epilepsy .

- COVID-19 Research : Laboratory tests indicated that CBGA effectively binds to the SARS-CoV-2 spike protein, blocking viral entry into human epithelial cells. This discovery opens new pathways for exploring cannabinoid-based therapies in viral infections .

Mecanismo De Acción

El ácido cannabigerolic ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad Antioxidante: El ácido cannabigerolic exhibe potentes propiedades antioxidantes, capaz de eliminar radicales libres, prevenir la oxidación y reducir la actividad de los iones metálicos.

Inhibición Enzimática: Se ha encontrado que inhibe la proteasa similar a 3C del SARS-CoV-2, previniendo la infección por el virus.

Interacción con Receptores: El ácido cannabigerolic interactúa con los receptores cannabinoides, aunque su mecanismo de acción exacto aún está bajo investigación.

Comparación Con Compuestos Similares

El ácido cannabigerolic es único entre los cannabinoides debido a su papel como precursor de otros cannabinoides. Los compuestos similares incluyen:

Cannabigerol: La forma descarboxilada del ácido cannabigerolic, conocida por sus propiedades no psicoactivas y sus posibles usos terapéuticos.

Ácido Tetrahidrocannabinolic: Un cannabinoide psicoactivo derivado del ácido cannabigerolic.

Ácido Cannabidiolic: Un cannabinoide no psicoactivo con posibles propiedades antiinflamatorias y ansiolíticas.

Ácido Cannabichromenic: Otro cannabinoide derivado del ácido cannabigerolic, conocido por sus posibles propiedades antiinflamatorias y analgésicas.

La singularidad del ácido cannabigerolic radica en su papel como la "madre de todos los cannabinoides", sirviendo como punto de partida para la biosíntesis de varios cannabinoides con diversas propiedades farmacológicas .

Actividad Biológica

Cannabigerolic acid (CBGA) is a prominent cannabinoid found in the Cannabis sativa plant, recognized as a precursor to other significant cannabinoids such as cannabigerol (CBG), cannabidiol (CBD), and tetrahydrocannabinol (THC). This article explores the biological activities of CBGA, emphasizing its pharmacological potential and therapeutic applications based on recent research findings.

Overview of this compound

CBGA is synthesized in the cannabis plant and is crucial for the biosynthesis of various cannabinoids. It is formed through the enzymatic action of geranyl pyrophosphate and olivetolic acid. The compound exhibits a range of biological activities, making it a subject of interest in medicinal research.

Key Biological Activities

-

Antiviral Properties

- Recent studies have demonstrated that CBGA can bind to the spike protein of SARS-CoV-2, thereby inhibiting the virus's ability to enter human cells. This suggests potential applications in preventing COVID-19 infections. In laboratory tests, CBGA showed effectiveness in blocking viral entry into epithelial cells, indicating its role as a preventative agent against viral infections .

-

Anti-inflammatory Effects

- CBGA has been shown to possess significant anti-inflammatory properties. It inhibits the activity of transient receptor potential melastatin 7 (TRPM7) channels, which are involved in inflammatory responses. This inhibition may lead to reduced kidney damage and inflammation in models of acute nephropathy . Additionally, CBGA has been linked to decreased production of inflammatory cytokines, further supporting its anti-inflammatory potential .

-

Anticonvulsant Activity

- Research has indicated that CBGA exhibits anticonvulsant effects in various mouse models of epilepsy. It has been found to potentiate the effects of traditional anticonvulsants, such as clobazam, and may interact with multiple drug targets relevant to epilepsy treatment . However, caution is warranted as high doses can also exhibit proconvulsant effects in certain contexts .

- Neuroprotective Effects

- Antioxidant Activity

Summary of Research Findings

Case Studies

Case Study 1: COVID-19 Prevention

A collaborative study involving Oregon State University demonstrated that CBGA can block the entry of SARS-CoV-2 into human cells, suggesting its utility as a prophylactic agent against COVID-19.

Case Study 2: Epilepsy Treatment

In a study focusing on Dravet syndrome mouse models, CBGA was identified as a potent anticonvulsant that could enhance existing treatment protocols while also presenting risks at higher doses.

Propiedades

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEZIOZEUUMJME-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315426 | |

| Record name | Cannabigerolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25555-57-1 | |

| Record name | Cannabigerolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.